3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

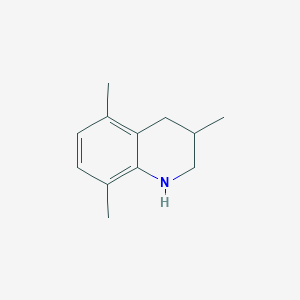

3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H17N . It has a molecular weight of 175.27 .

Synthesis Analysis

The synthesis pathway for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves the condensation of 2,6-dimethyl aniline with cyclohexanone followed by reduction and bromination.

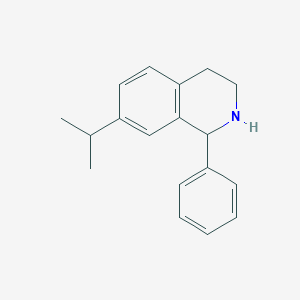

Molecular Structure Analysis

The molecular structure of 3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with three methyl groups attached at the 3rd, 5th, and 8th positions .

Applications De Recherche Scientifique

Neuroprotection in Parkinson’s Disease

HTHQ demonstrates neuroprotective properties in experimental Parkinson’s disease (PD). In a study, rats with rotenone-induced PD were administered HTHQ. The results showed that HTHQ:

Antioxidant and Corrosion Inhibition

HTHQ serves as an antioxidant and corrosion inhibitor. Its ability to scavenge free radicals makes it valuable for protecting materials against oxidative damage and corrosion .

Potential in Alzheimer’s Disease Therapy

Quinoline derivatives, including HTHQ, exhibit antioxidant properties. For instance, the metal chelator clioquinol prevents copper oxidation in β-amyloid fibrils, which could be relevant for designing Alzheimer’s disease drugs .

Anti-Inflammatory Effects

HTHQ has been investigated for its anti-inflammatory effects. In an experimental rat model of Parkinsonism, it demonstrated protective properties against inflammation .

Dye Components

HTHQ is an active component in various dyes. Its unique structure contributes to coloration in dye formulations .

Potential in Neuroprotection

Given its antioxidant capabilities, HTHQ may play a role in neuroprotection beyond PD. Further research is needed to explore its potential in other neurodegenerative disorders .

Mécanisme D'action

Target of Action

Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties .

Mode of Action

Hthq, a similar compound, has been shown to have antioxidant properties . It affects the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes .

Biochemical Pathways

Hthq has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . It also affects the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 .

Result of Action

Hthq has been shown to decrease oxidative stress, normalize the chaperone-like activity and mrna levels of heat shock protein 70, and reduce apoptosis intensity .

Action Environment

It is generally recommended to store similar compounds in a dark, dry place at room temperature .

Propriétés

IUPAC Name |

3,5,8-trimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-8-6-11-9(2)4-5-10(3)12(11)13-7-8/h4-5,8,13H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZZXSJWMBPIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2NC1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B3073018.png)

![4-[2-(3-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B3073045.png)

![2-[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073058.png)